1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
Description
1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a synthetic phenylpiperazine derivative characterized by a pyridine-3-carbonyl core linked to a 3,4-dimethylbenzenesulfonyl group at the 6-position and a phenyl-substituted piperazine moiety.
Properties
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-8-10-22(16-19(18)2)31(29,30)23-11-9-20(17-25-23)24(28)27-14-12-26(13-15-27)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYMJHHQIAOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-nitro substituent in NSPP enhances its ability to mitigate radiation-induced neuroinflammation and cognitive decline by modulating hedgehog signaling and microglia activation . In contrast, the 3,4-dimethyl substituents in the target compound may reduce metabolic instability compared to nitro groups but could diminish electrophilic reactivity.
Pharmacological Efficacy
Table 2: Comparative Efficacy in Radiation Mitigation
Insights :
- NSPP’s nitro group confers superior neuroprotection compared to methyl or methoxy substituents, as seen in its ability to expand neural progenitor cells by 40% post-irradiation .
- The target compound’s 3,4-dimethylbenzenesulfonyl group may enhance blood-brain barrier penetration compared to bulkier analogs like 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine .
Challenges :
- Steric hindrance from the 3,4-dimethyl group may reduce sulfonylation efficiency compared to simpler benzenesulfonyl derivatives .
- Purification difficulties due to the compound’s hydrophobic aromatic systems, as observed in analogs like 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine .
Structure-Activity Relationships (SAR)
Biological Activity
1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and other therapeutic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : Enhances binding affinity to various biological targets.
- Pyridine ring : Involved in hydrogen bonding and π-π interactions.
- Sulfonyl group : Imparts significant chemical reactivity.
The molecular formula is with a molecular weight of approximately 469.56 g/mol.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The benzodioxole moiety may modulate enzyme activity, while the piperazine enhances binding affinity and selectivity. The pyridine component facilitates critical interactions within biological systems, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating a promising spectrum of activity against various pathogens:
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| 5j | Staphylococcus aureus | Potent inhibition | |
| 5h | HIV-1 | Low activity | |
| 5g | Candida albicans | Significant activity |
Case Study: Antimicrobial Evaluation
In a study involving hybrid compounds similar to this compound, several derivatives exhibited notable inhibitory activity against both Gram-positive and Gram-negative bacteria. The most active derivative (5j) demonstrated potent inhibition of S. aureus, suggesting that modifications in the sulfonamide structure could enhance antimicrobial efficacy .
Antiviral Activity
The antiviral potential of compounds related to this compound has also been investigated:
| Compound | Virus Type | Activity | Reference |
|---|---|---|---|
| 5h | Herpes Simplex Virus (HSV) | Moderate activity | |
| 5g | Influenza A & B | Significant inhibition |
Case Study: Antiviral Screening
A comprehensive screening revealed that certain derivatives exhibited antiviral activities against a range of viruses including Herpes simplex virus and Influenza viruses. These findings indicate that structural modifications can lead to enhanced antiviral properties, making these compounds potential candidates for further development in antiviral therapies .
Other Biological Activities
Beyond antimicrobial and antiviral effects, related compounds have shown various biological activities:
- Antioxidant properties
- Anti-inflammatory effects
- Cytotoxicity against cancer cell lines
These activities underline the versatility of the compound's structure and its potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
